molecular formula C7H6FN3O3 B7937406 3-Fluoro-5-nitrobenzohydrazide

3-Fluoro-5-nitrobenzohydrazide

Cat. No.: B7937406
M. Wt: 199.14 g/mol
InChI Key: BTNUPFUZCUCDRO-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitrobenzohydrazide is an organic compound with the molecular formula C7H6FN3O3 It is a derivative of benzohydrazide, where the benzene ring is substituted with a fluorine atom at the third position and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-nitrobenzohydrazide typically involves the nitration of 3-fluorobenzohydrazide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydrazide group may be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of azides or other oxidized derivatives.

    Reduction: Formation of 3-fluoro-5-aminobenzohydrazide.

    Substitution: Formation of substituted benzohydrazides with various functional groups replacing the fluorine atom.

Scientific Research Applications

3-Fluoro-5-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for creating diverse chemical libraries.

    Biology: The compound can be used in the development of probes or inhibitors for biological studies, particularly in the investigation of enzyme activities.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-nitrobenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the fluorine atom can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    3-Fluoro-5-nitroaniline: Similar structure but with an amino group instead of a hydrazide group.

    3-Fluoro-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide group.

    3-Fluoro-5-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a hydrazide group.

Uniqueness: 3-Fluoro-5-nitrobenzohydrazide is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, along with a hydrazide functional group. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

3-fluoro-5-nitrobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3O3/c8-5-1-4(7(12)10-9)2-6(3-5)11(13)14/h1-3H,9H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNUPFUZCUCDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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